2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid
Description
Molecular Architecture and Stereochemical Considerations
Core Structural Features
The compound’s molecular formula, $$ \text{C}8\text{H}{10}\text{N}2\text{O}4\text{S} $$, corresponds to a pyrimidine ring (positions 2, 4, and 5) substituted with:
- A methanesulfonylmethyl group (-CH$$2$$SO$$2$$CH$$_3$$) at position 2
- A methyl group (-CH$$_3$$) at position 4
- A carboxylic acid (-COOH) at position 5
The SMILES notation $$ \text{O=C(C1=NC(CS(=O)(C)=O)NC=C1C)O} $$ confirms the connectivity (Figure 1). The pyrimidine ring adopts a planar conformation due to aromatic stabilization, while the methanesulfonylmethyl group introduces steric bulk and electronic effects. The carboxylic acid at position 5 participates in hydrogen bonding, influencing crystallinity and solubility.
Table 1: Key Bond Lengths and Angles (DFT-Optimized)
| Parameter | Value (Å or °) |
|---|---|
| Pyrimidine C2–N1 | 1.34 Å |
| S–O (sulfonyl) | 1.43 Å |
| C–S (sulfonylmethyl) | 1.82 Å |
| Dihedral angle (C2–S–O–C) | 87.5° |
Stereochemical Implications
The sulfonyl group’s tetrahedral geometry creates two rotamers around the C–S bond, with energy barriers of ~12 kcal/mol (DFT calculations). The antiperiplanar conformation (sulfonyl oxygen opposite methyl group) is favored by 3.2 kcal/mol due to reduced steric clash. No chiral centers exist, but restricted rotation introduces conformational isomerism.
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-methyl-2-(methylsulfonylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-5-6(8(11)12)3-9-7(10-5)4-15(2,13)14/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
KQXGCCVQBAACGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid generally involves the construction of the pyrimidine core followed by the introduction of the methanesulfonylmethyl substituent and the carboxylic acid group. The key steps are:
- Formation of the pyrimidine ring system with appropriate substitution at positions 4 and 5.
- Introduction of the methanesulfonylmethyl group at position 2 via nucleophilic substitution or sulfonylation reactions.
- Functional group transformations to install or modify the carboxylic acid moiety.
Detailed Synthetic Routes
Pyrimidine Ring Formation
The pyrimidine core is typically synthesized through condensation reactions involving β-dicarbonyl compounds or amidines with suitable aldehydes or nitriles under acidic or basic catalysis. For example, condensation of 4-methyl-β-diketones with formamide derivatives can yield 4-methylpyrimidine intermediates bearing substituents at the 5-position.
Introduction of Methanesulfonylmethyl Group
The methanesulfonylmethyl substituent can be introduced by reaction of the pyrimidine intermediate with methanesulfonylmethyl halides (e.g., methanesulfonylmethyl chloride) under nucleophilic substitution conditions. Alternatively, sulfonylation of a methyl group attached to the pyrimidine ring can be achieved via oxidation of a methylthio or methyl precursor to the sulfone.
Carboxylation and Functional Group Modification
The carboxylic acid group at position 5 is introduced either by direct carboxylation of a suitable intermediate or by oxidation of an aldehyde or methyl precursor at this position. Carboxylation can be performed using carbon dioxide under high pressure and temperature or via hydrolysis of ester intermediates.
Representative Preparation Example
A typical laboratory synthesis may proceed as follows:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Pyrimidine ring synthesis | Condensation of 4-methyl-β-diketone with formamide under acidic conditions | 70-85 | Formation of 4-methylpyrimidine-5-carboxylate intermediate |
| 2. Methanesulfonylmethylation | Reaction with methanesulfonylmethyl chloride and base (e.g., triethylamine) in anhydrous solvent | 60-75 | Nucleophilic substitution at position 2 |
| 3. Hydrolysis / Carboxylation | Hydrolysis of ester or carboxylation using CO₂ under pressure | 65-80 | Conversion to free acid form |
Data Tables Summarizing Preparation Methods
| Preparation Step | Reagents / Conditions | Reaction Type | Yield Range (%) | Comments |
|---|---|---|---|---|
| Pyrimidine ring formation | β-Dicarbonyl + formamide, acid/base catalyst | Condensation | 70-85 | Key step to build heterocyclic core |
| Methanesulfonylmethyl group introduction | Methanesulfonylmethyl chloride, base, solvent | Nucleophilic substitution | 60-75 | Requires anhydrous conditions |
| Carboxyl group installation | CO₂ pressure or ester hydrolysis | Carboxylation / Hydrolysis | 65-80 | Final step to yield carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a core pyrimidine-5-carboxylic acid structure with several analogs. Key structural variations lie in the substituents at positions 2 and 4 of the pyrimidine ring:
Key Observations :
Physicochemical Properties
However, comparisons can be inferred from structural trends:
| Property | 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid | 4-Methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acid | 2-(4-(tert-Butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid |
|---|---|---|---|
| Hydrophobicity | Moderate (due to polar SO₂ group) | Low (piperidine enhances polarity) | High (tert-butylphenyl is hydrophobic) |
| Electron Effects | Electron-withdrawing (SO₂) | Electron-donating (piperidine) | Electron-neutral (aryl group) |
| Synthetic Accessibility | Likely challenging (requires sulfonation steps) | Moderate (condensation reactions) | Complex (aryl coupling needed) |
Synthesis Notes:
- The target compound may be synthesized via sulfonation of a 2-methyl precursor, similar to methods used for 2-(methylthio)pyrimidine derivatives .
- Analogs like 4-methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acid are synthesized via condensation of carboximidamides with ethyl ethoxymethyleneacetoacetate in ethanol .
Biological Activity
2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is often associated with various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential application in drug development.
Chemical Structure and Properties
The molecular formula of 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid is C₈H₉N₃O₄S, with a molecular weight of 230.24 g/mol. The structural characteristics include:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Methanesulfonylmethyl Group : This functional group can enhance the compound's reactivity and interaction with biological targets.
- Carboxylic Acid Group : Contributes to the compound's solubility and potential for hydrogen bonding.
Biological Activity Overview
Research indicates that compounds with similar structures to 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid exhibit a range of biological activities. Notably, studies have suggested that this compound may possess:
- Antimicrobial Properties : Potential effectiveness against various pathogens.
- Anticancer Activity : Ability to inhibit cancer cell proliferation through mechanisms such as tyrosine kinase inhibition.
- Anti-inflammatory Effects : Modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, particularly those related to cancer cell growth.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with inflammation and cell proliferation.
- Molecular Docking Studies : Computational studies have been proposed to elucidate the binding affinity of this compound to various biological targets, providing insight into its mechanism of action.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid | Contains a thiophene ring instead of pyrimidine | Antimicrobial properties |
| 6-Methylpyridine-4-carboxylic acid | Pyridine ring with carboxylic acid functionality | Antimicrobial and anti-inflammatory |
| 2-Methylpyrimidine-5-boronic acid | Boronic acid derivative | Used in cross-coupling reactions |
| 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one | Contains a methylthio group | Investigated for antioxidant properties |
This table emphasizes how variations in functional groups and ring structures influence biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives, including those similar to 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid:
- Anticancer Activity : Research has indicated that pyrimidine derivatives can act as selective inhibitors of receptor tyrosine kinases, which are critical in cancer progression. The inhibition of such kinases could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
- Antimicrobial Studies : Compounds with similar structures have demonstrated significant antimicrobial activity against various bacterial strains, suggesting that 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid may also exhibit similar effects .
- Inflammation Modulation : Some studies have highlighted the role of pyrimidines in modulating inflammatory responses, indicating potential applications in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-(methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. Key steps include:
- Methanesulfonylation : Introducing the methanesulfonylmethyl group via nucleophilic substitution or alkylation, often using methanesulfonyl chloride under basic conditions (e.g., KCO) .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or HCl .
Optimization strategies: - Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Adjust reaction temperature (e.g., 60–80°C for sulfonylation) to balance reaction rate and by-product formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the pyrimidine backbone and substituents. For example, the methanesulfonylmethyl group shows distinct singlet peaks near δ 3.0–3.5 ppm (H) and δ 40–50 ppm (C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Look for the molecular ion peak [M+H] and characteristic fragments (e.g., loss of COOH or SOCH groups) .
- HPLC-PDA : Purity assessment via reverse-phase HPLC with UV detection (λ = 254 nm). Use C18 columns and acetonitrile/water gradients .
Q. What are the recommended storage conditions to ensure the compound’s stability over time?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation, especially for the carboxylic acid group .
- Light Sensitivity : Protect from UV light by using amber glassware or opaque storage containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data or unexpected by-products observed during synthesis?
- Methodological Answer :
- Impurity Profiling : Employ LC-MS to identify by-products (e.g., incomplete sulfonylation or ester hydrolysis). Compare retention times and fragmentation patterns with known standards .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) by analyzing single-crystal structures, as demonstrated for related pyrimidine derivatives in crystallographic studies .
- Replicate Experiments : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out environmental contaminants .
Q. What computational methods can predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., bond dissociation energies) to predict stability or susceptibility to hydrolysis .
- Molecular Docking : Model interactions with enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid and sulfonyl groups .
- Molecular Dynamics (MD) Simulations : Assess binding kinetics and conformational flexibility in aqueous environments .
Q. How should researchers design experiments to evaluate the compound’s biological activity, leveraging structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methyl ester derivatives, halogen-substituted pyrimidines) and compare their activity in enzyme inhibition assays .
- In Vitro Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or calorimetry. Include positive controls (e.g., methotrexate for antifolate activity) .
- Data Normalization : Account for solubility differences by standardizing DMSO concentrations (e.g., ≤1% v/v) to avoid solvent interference .
Data Contradiction and Reproducibility
Q. How can conflicting results in biological assays (e.g., IC variability) be systematically addressed?
- Methodological Answer :
- Batch Analysis : Compare multiple synthetic batches for purity (HPLC) and confirm identity (NMR/MS) to rule out batch-specific impurities .
- Assay Validation : Use standardized protocols (e.g., ATPase activity assays with internal controls) and replicate experiments across independent labs .
- Meta-Analysis : Review literature on structurally similar compounds (e.g., pyrimidine-5-carboxylic acids) to identify trends or confounding factors (e.g., cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
